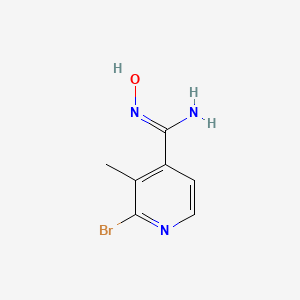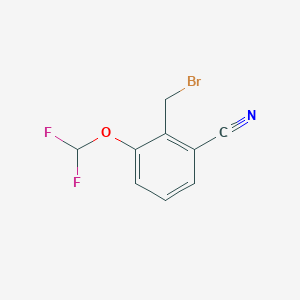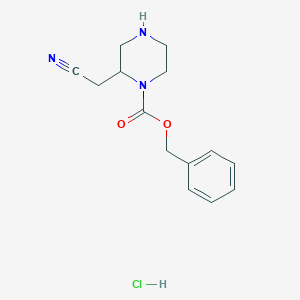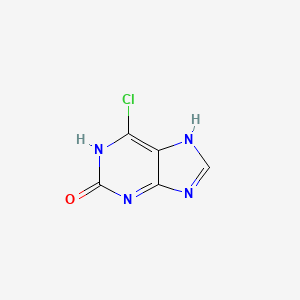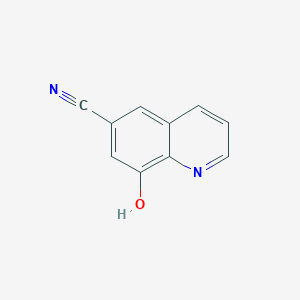
8-Hydroxyquinoline-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxyquinoline-6-carbonitrile is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities The structure of this compound consists of a quinoline ring with a hydroxyl group at the 8th position and a cyano group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxyquinoline-6-carbonitrile typically involves the introduction of a cyano group to the quinoline ring. One common method is the reaction of 8-hydroxyquinoline with a suitable nitrile source under specific conditions. For example, the reaction can be carried out using cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxyquinoline-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group, leading to the formation of 8-hydroxyquinoline-6-amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: 8-Hydroxyquinoline-6-amine.
Substitution: Various ethers and esters depending on the substituent used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 8-hydroxyquinoline-6-carbonitrile involves its ability to chelate metal ions, which can interfere with various biological processes. For example, it can inhibit metalloenzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death in certain cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad-spectrum antimicrobial activity and use as a chelating agent.
8-Hydroxyquinoline-5-sulfonic acid: A derivative with enhanced water solubility and similar biological activities.
8-Hydroxyquinoline-2-carboxylic acid: Another derivative with applications in coordination chemistry and medicinal chemistry.
Uniqueness
8-Hydroxyquinoline-6-carbonitrile is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and modification, making it a versatile building block for the synthesis of novel compounds with potential therapeutic and industrial applications .
Propiedades
Número CAS |
1025556-12-0 |
|---|---|
Fórmula molecular |
C10H6N2O |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
8-hydroxyquinoline-6-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-6-7-4-8-2-1-3-12-10(8)9(13)5-7/h1-5,13H |
Clave InChI |
MKAFLHLIONROCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CC(=C2N=C1)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B12957929.png)
![5-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12957932.png)






![Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-](/img/structure/B12957974.png)
